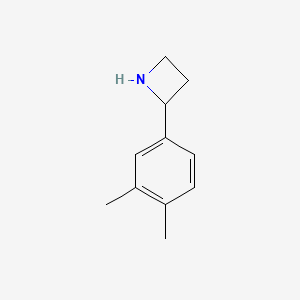

2-(3,4-Dimethylphenyl)azetidine

Description

2-(3,4-Dimethylphenyl)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted at the 2-position with a 3,4-dimethylphenyl group. The molecular formula is C₁₁H₁₅N, with a molecular weight of 161.24 g/mol.

Properties

Molecular Formula |

C11H15N |

|---|---|

Molecular Weight |

161.24 g/mol |

IUPAC Name |

2-(3,4-dimethylphenyl)azetidine |

InChI |

InChI=1S/C11H15N/c1-8-3-4-10(7-9(8)2)11-5-6-12-11/h3-4,7,11-12H,5-6H2,1-2H3 |

InChI Key |

JKIXOZVICQAJNS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2CCN2)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- Substituted arylmethylamines : Specifically, 3,4-dimethylphenylmethylamine derivatives.

- Propane derivatives with leaving groups : Such as 1,3-dihalopropanes (e.g., 1-bromo-3-chloropropane).

Reaction Pathway

The synthesis proceeds through a nucleophilic substitution and cyclization process:

Step 1: Formation of N-(3,4-dimethylphenylmethyl)amine derivative

The initial step involves preparing the arylmethylamine with the desired substitution pattern, often via reductive amination or alkylation.Step 2: Alkylation with 1,3-dihalopropane

The arylmethylamine reacts with a propane derivative bearing leaving groups (e.g., bromide and chloride) under basic conditions, forming a linear intermediate.Step 3: Cyclization to form azetidine ring

Under heating, presence of water, and a non-nucleophilic base (e.g., potassium carbonate), intramolecular nucleophilic attack occurs, closing the ring to produce 2-(3,4-dimethylphenyl)azetidine .

Specific Conditions and Reagents

| Parameter | Details |

|---|---|

| Solvent | Organic solvents like n-butanol, dimethylformamide, or dimethylsulfoxide |

| Base | Potassium carbonate or tertiary amines (e.g., triethylamine) |

| Water | 1-15 molar equivalents to promote cyclization |

| Temperature | 85°C to 150°C, with optimal around 95°C |

| Reaction Time | Several hours, typically 4-24 hours depending on scale |

This method aligns with patent US4870189A, which emphasizes cyclization induced by water and heat in the presence of a non-nucleophilic base.

Specific Synthesis Route for this compound

Preparation of the Precursors

Alkylation Reaction

- React 3,4-dimethylphenylmethylamine with 1-bromo-3-chloropropane in an organic solvent like n-butanol.

- Use potassium carbonate as a base.

- Maintain the temperature around 95°C with stirring.

- Add water gradually to facilitate ring closure.

Cyclization and Ring Closure

- The intramolecular nucleophilic attack by the amino group on the halogenated carbon leads to the formation of the azetidine ring.

- The process is monitored via TLC or NMR to confirm ring closure.

Purification

- The crude product is washed, extracted, and purified via recrystallization from benzene/petroleum ether.

- Final product: This compound as colorless crystals melting around 78-79°C.

Alternative Methods

Hydrogenolysis of Azetidine Derivatives

- Starting from protected azetidine derivatives (e.g., azetidine hydrochloride salts), hydrogenation over palladium catalysts can remove protecting groups, yielding free azetidine.

Cyclization from Tosylates or Mesylates

- Tosylated precursors can undergo nucleophilic displacement with amines under basic conditions to form azetidines, although this route is less common for the specific 2-(3,4-dimethylphenyl) derivative.

Key Reaction Data Table

| Step | Reagents | Conditions | Outcome | References |

|---|---|---|---|---|

| Preparation of precursor | Aromatic aldehyde, methylamine | Reductive amination | 3,4-dimethylphenylmethylamine | Patent US3119813A |

| Alkylation | 1-bromo-3-chloropropane, potassium carbonate | 95°C, organic solvent | Linear intermediate | Patent US4870189A |

| Cyclization | Water, heat, non-nucleophilic base | 85-150°C | This compound | Patent US4870189A |

| Purification | Recrystallization | Benzene/petroleum ether | Pure azetidine | Standard organic synthesis |

Research Findings and Validation

- The process described aligns with patent literature emphasizing the importance of water and heat to induce cyclization of linear intermediates.

- The use of non-nucleophilic bases like potassium carbonate prevents side reactions.

- The reaction conditions are optimized to prevent polymerization of azetidine, which is known to occur if left in contact with neutralizing agents or under prolonged exposure to moisture.

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-Dimethylphenyl)azetidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The azetidine ring can undergo substitution reactions, where functional groups replace hydrogen atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azetidine oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(3,4-Dimethylphenyl)azetidine has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenyl)azetidine involves its interaction with molecular targets and pathways influenced by its ring strain and nitrogen atom. The ring strain facilitates bond cleavage and formation, making it reactive under specific conditions . The nitrogen atom can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Azetidine Derivatives

Structural and Molecular Comparisons

The table below highlights key structural and functional differences between 2-(3,4-Dimethylphenyl)azetidine and related compounds:

Key Observations:

- Substituent Effects : The 3,4-dimethylphenyl group in this compound provides steric bulk and hydrophobicity, which may improve binding to hydrophobic enzyme pockets. In contrast, TVB-3166’s pyrazole and benzonitrile groups likely enhance target specificity .

- Molecular Weight : Smaller azetidines (e.g., 161.24 g/mol) may exhibit better bioavailability compared to larger derivatives like TVB-3166 (384.47 g/mol), which could face challenges in passive diffusion .

- Activity Modulation : Methylation of the azetidine nitrogen (as in 3-90) improves kinase inhibition, suggesting that electronic and steric modifications significantly influence potency .

Pharmacological and Physicochemical Properties

- Solubility: Limited solubility data exist for the queried compound, but analogs like TVB-3166 may require formulation aids due to high molecular weight and hydrophobicity .

- Target Selectivity : Piperazine-containing derivatives () may target GPCRs or kinases, whereas methylated azetidines () show specificity for Nek family kinases .

Biological Activity

2-(3,4-Dimethylphenyl)azetidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, effects on various cell lines, and relevant case studies.

Chemical Structure and Properties

This compound features an azetidine ring substituted with a 3,4-dimethylphenyl group. The azetidine structure contributes to its unique biological properties. The compound's molecular formula is C_{12}H_{15}N, and it has a molecular weight of approximately 175.25 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Inhibition of Enzymatic Activity : Azetidine derivatives have been shown to inhibit various enzymes, which can lead to antiproliferative effects in cancer cells. For instance, compounds with similar structures have been reported to disrupt STAT3 DNA-binding activity, which is critical in tumorigenesis .

- Antiproliferative Effects : Studies indicate that azetidine derivatives exhibit antiproliferative activity against several human cancer cell lines. The compound's ability to induce cell cycle arrest and apoptosis has been noted in various assays .

Biological Activity Data

The following table summarizes the biological activities observed for this compound and related compounds:

| Activity | Cell Line | IC50 (µM) | Methodology |

|---|---|---|---|

| STAT3 Inhibition | Various Cancer Cells | 0.77 | EMSA |

| Antiproliferative Activity | MDA-MB-231 (Breast) | 1.8 | MTT Assay |

| Antiproliferative Activity | A549 (Lung) | 2.5 | SRB Assay |

| Cell Cycle Arrest | MV4-11 (Leukemia) | 1.5 | Flow Cytometry |

Case Study 1: Antiproliferative Effects in Cancer Research

In a study focused on azetidine derivatives, this compound was tested against various cancer cell lines using MTT and SRB assays. The results demonstrated significant inhibition of cell growth in MDA-MB-231 and A549 cells, suggesting its potential as an anticancer agent .

Case Study 2: Mechanistic Insights into STAT3 Inhibition

Research involving the compound's mechanism revealed that it effectively inhibits STAT3 DNA-binding activity in vitro. This inhibition was quantified using electrophoretic mobility shift assays (EMSA), where an IC50 value of 0.77 µM was recorded, indicating strong potential for therapeutic applications in cancers driven by STAT3 activation .

Q & A

Basic: What are the recommended synthetic routes for 2-(3,4-Dimethylphenyl)azetidine, and how do reaction conditions influence yield?

The synthesis of this compound typically involves coupling azetidine precursors with substituted phenyl groups. A common approach includes:

- Nucleophilic substitution : Reacting azetidine derivatives (e.g., azetidine hydrochloride) with 3,4-dimethylphenyl electrophiles under basic conditions (e.g., K₂CO₃ in DMF).

- Catalytic cross-coupling : Using palladium catalysts (e.g., Pd(PPh₃)₄) to couple halogenated azetidines with 3,4-dimethylphenyl boronic acids.

Key factors affecting yield:

- Temperature : Elevated temperatures (80–120°C) improve reaction rates but may lead to side reactions like ring-opening.

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions .

- Catalyst loading : Optimizing Pd catalyst concentration (0.5–2 mol%) balances cost and efficiency.

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR spectroscopy :

- X-ray crystallography :

- Mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₁H₁₅N, [M+H]⁺ = 162.1283) .

Advanced: How do steric and electronic effects of the 3,4-dimethylphenyl group influence the compound’s reactivity in substitution reactions?

The 3,4-dimethylphenyl group introduces:

- Steric hindrance : Ortho-methyl groups reduce accessibility to the azetidine nitrogen, slowing nucleophilic attacks.

- Electronic effects : Methyl substituents donate electron density via hyperconjugation, increasing the electron-rich nature of the phenyl ring. This enhances π-π stacking in receptor binding but may reduce electrophilic substitution rates.

- Comparative data : Fluorine or methoxy substituents (e.g., in 3-[(3,4-Difluorophenyl)methyl]azetidine) increase polarity and hydrogen-bonding potential, whereas methyl groups prioritize lipophilicity .

Advanced: What computational strategies are used to model the conformational flexibility of this compound?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict stable conformers (e.g., chair vs. twisted azetidine ring).

- Molecular dynamics (MD) simulations : Assess torsional angles (e.g., dihedral angle between phenyl and azetidine rings) under physiological conditions.

- Docking studies : Predict binding affinities to biological targets (e.g., enzymes or GPCRs) by analyzing steric complementarity and interaction energies .

Advanced: How can researchers resolve contradictions in reported biological activity data for azetidine derivatives?

Discrepancies may arise from:

- Purity variations : Impurities in synthesis (e.g., unreacted intermediates) can skew bioassay results. Validate purity via HPLC (>95%) and NMR.

- Assay conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or buffer pH alter IC₅₀ values. Standardize protocols across studies.

- Metabolic stability : Methyl groups may enhance microsomal stability compared to halogenated analogs, affecting in vivo efficacy .

Basic: What are the stability profiles of this compound under varying storage conditions?

- Thermal stability : Decomposes above 150°C; store at 2–8°C under inert gas (N₂/Ar).

- Light sensitivity : UV exposure accelerates degradation; use amber glass vials.

- Hydrolytic stability : Susceptible to ring-opening in acidic/basic conditions (pH < 4 or > 10). Neutral buffers (pH 7.4) are recommended for aqueous solutions .

Advanced: What strategies optimize enantioselective synthesis of this compound for chiral studies?

- Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts in asymmetric hydrogenation.

- Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer.

- Chiral chromatography : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IC) .

Advanced: How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug metabolism studies?

- CYP3A4/2D6 inhibition : Methyl groups may reduce binding affinity compared to electron-withdrawing substituents (e.g., -CF₃).

- Metabolite identification : LC-MS/MS detects hydroxylated products (e.g., para-methyl to -CH₂OH).

- Species variability : Rodent liver microsomes show faster clearance than human, necessitating cross-species validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.